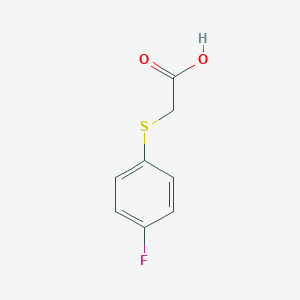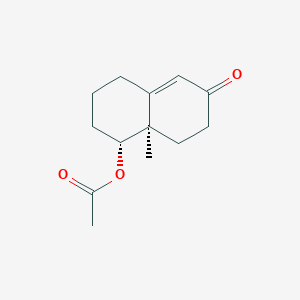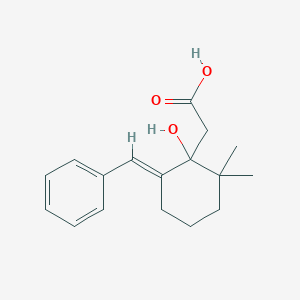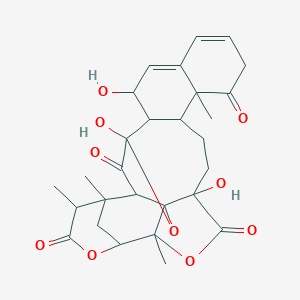![molecular formula C19H20ClN3O2 B240024 2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240024.png)
2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide, commonly known as MLN8054, is a potent and selective inhibitor of the Aurora A kinase. This compound has been widely studied for its potential applications in cancer therapy and other scientific research areas.
Wirkmechanismus
MLN8054 is a selective inhibitor of Aurora A kinase, which plays a critical role in regulating mitosis. Aurora A kinase is overexpressed in a variety of human cancers, and its inhibition has been shown to induce mitotic defects and cell death. MLN8054 binds to the ATP-binding site of Aurora A kinase, preventing its activation and subsequent phosphorylation of downstream targets. This leads to mitotic defects and cell death in cancer cells.
Biochemical and Physiological Effects:
MLN8054 has been shown to induce mitotic defects and cell death in cancer cells by inhibiting Aurora A kinase. In addition, MLN8054 has been shown to inhibit the growth of cancer cells in vitro and in vivo, both as a single agent and in combination with other chemotherapeutic agents. MLN8054 has also been studied for its potential applications in other areas of scientific research, such as neurodegenerative diseases and parasitic infections.
Vorteile Und Einschränkungen Für Laborexperimente
MLN8054 has several advantages for lab experiments. It is a potent and selective inhibitor of Aurora A kinase, which makes it a valuable tool for studying the role of Aurora A kinase in cancer and other diseases. MLN8054 has also been optimized for high yield and purity, which makes it easy to use in lab experiments. However, there are also limitations to using MLN8054 in lab experiments. It has a short half-life in vivo, which limits its effectiveness as a therapeutic agent. In addition, MLN8054 has been shown to have off-target effects on other kinases, which may complicate its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of MLN8054. One area of research is the development of more potent and selective Aurora A kinase inhibitors. Another area of research is the combination of MLN8054 with other chemotherapeutic agents to enhance its antitumor activity. In addition, MLN8054 has potential applications in other areas of scientific research, such as neurodegenerative diseases and parasitic infections, which warrant further investigation. Overall, the study of MLN8054 has the potential to lead to new insights into the role of Aurora A kinase in cancer and other diseases, and to the development of new therapeutic agents.
Synthesemethoden
The synthesis of MLN8054 involves the reaction of 2-chloro-N-(2-hydroxy-5-nitrophenyl)benzamide with 2-(4-methylpiperazin-1-yl)acetic acid, followed by the reduction of the nitro group to an amino group. The final product is obtained by acylation of the amino group with 2-(4-methylpiperazin-1-yl)acetyl chloride. This synthesis method has been optimized to produce high yields of pure MLN8054.
Wissenschaftliche Forschungsanwendungen
MLN8054 has been extensively studied for its potential applications in cancer therapy. Aurora A kinase is overexpressed in a variety of human cancers, and its inhibition has been shown to induce mitotic defects and cell death. MLN8054 has demonstrated potent antitumor activity in preclinical studies, both as a single agent and in combination with other chemotherapeutic agents. In addition to its role in cancer therapy, MLN8054 has also been studied for its potential applications in other areas of scientific research, such as neurodegenerative diseases and parasitic infections.
Eigenschaften
Produktname |
2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide |
|---|---|
Molekularformel |
C19H20ClN3O2 |
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
2-chloro-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C19H20ClN3O2/c1-22-10-12-23(13-11-22)19(25)15-7-3-5-9-17(15)21-18(24)14-6-2-4-8-16(14)20/h2-9H,10-13H2,1H3,(H,21,24) |
InChI-Schlüssel |
SBQVEHZQVIAQAW-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Kanonische SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-benzoyl-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B239944.png)

![N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B239956.png)


![4a,6a,7,10-tetramethyl-3,4,4a,4b,5,6,6a,6b,7,7a,8,9,10,11,12a,13,13a,13b,14,15-icosahydro-2H-naphtho[2',1':4,5]indeno[1,2-b]indolizin-2-one](/img/structure/B239968.png)



![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)


